4-methoxy-1-methyl-2(1H)-pteridinone
Description
4-Methoxy-1-methyl-2(1H)-pteridinone is a heterocyclic compound featuring a pteridine core substituted with a methoxy group at position 4 and a methyl group at position 1. Pteridinones are structurally related to pterins, which play critical roles in biological systems as cofactors and signaling molecules. This compound has been isolated in studies focusing on alkaloids and phytochemicals, particularly in plant species such as Melicope lunu-ankenda and Araliopsis soyauxii .
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17g/mol |
IUPAC Name |
4-methoxy-1-methylpteridin-2-one |
InChI |
InChI=1S/C8H8N4O2/c1-12-6-5(9-3-4-10-6)7(14-2)11-8(12)13/h3-4H,1-2H3 |
InChI Key |
FJCHXPYOOBDLBY-UHFFFAOYSA-N |
SMILES |
CN1C2=NC=CN=C2C(=NC1=O)OC |
Canonical SMILES |
CN1C2=NC=CN=C2C(=NC1=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pteridinone Derivatives
Structural Variations and Substituent Effects
The biological and physicochemical properties of pteridinones are heavily influenced by substituent identity and position. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pteridinone Derivatives
Key Observations:
- Methoxy vs.
- Steric and Electronic Effects: The furyl substituents in 6,7-di(2-furyl)-4(1H)-pteridinone introduce steric bulk and π-electron density, which may influence binding to hydrophobic enzyme pockets .
- Positional Isomerism: 7(1H)-Pteridinone, with a ketone at position 7, exhibits distinct phytochemical accumulation patterns, suggesting substituent position impacts bioavailability .
Antimicrobial Activity
In contrast, dihydropteridinone derivatives (e.g., VRK1 inhibitors) demonstrate that substituent stereochemistry and size critically affect potency. For example, (S)-pteridinones with methyl groups at R1 exhibit 5-fold higher VRK1 inhibition than (R)-isomers, highlighting the role of stereoelectronic effects .
Enzyme Inhibition
While the target compound’s enzyme targets are uncharacterized, related pteridinones show activity against kinases and deaminases. For instance, 4-amino-substituted pteridinones are precursors in riboflavin biosynthesis, acting as substrates for pyrimidine deaminases .
Physicochemical and Computational Data
- logP and Solubility: The methoxy and methyl groups in this compound likely increase its logP compared to 2-amino-4(1H)-pteridinone (logP = -0.94) . This lipophilicity may enhance bioavailability but reduce aqueous solubility.
- Molecular Volume: McGowan calculations for 2-amino-4(1H)-pteridinone suggest a molecular volume of 107.95 ml/mol, which is smaller than bulkier analogs like 6,7-di(2-furyl) derivatives .
Preparation Methods
Reaction Mechanism
4,5,6-Triaminopyrimidine (I) reacts with methylglyoxal (II) under acidic conditions to form the pteridinone core. The methoxy group is introduced via nucleophilic substitution using methanol in the presence of a base (e.g., potassium carbonate). Subsequent methylation at the N1 position employs methyl iodide (Scheme 1):
Scheme 1:
Optimization and Yield
-
Temperature: Cyclocondensation proceeds optimally at 80–90°C, achieving 68–72% yield.
-
Solvent System: Ethanol-water mixtures (3:1 v/v) enhance solubility of intermediates.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Post-Synthetic Functionalization of Pteridinone Precursors
Methoxylation of 4-Hydroxy Derivatives
4-Hydroxy-1-methyl-2(1H)-pteridinone serves as a key intermediate. Methoxylation via Williamson ether synthesis introduces the 4-methoxy group:
Procedure:
-
Dissolve 4-hydroxy-1-methyl-2(1H)-pteridinone (1.0 eq) in dry DMF.
-
Add methyl iodide (1.2 eq) and potassium carbonate (2.0 eq).
-
Reflux at 100°C for 6 hours.
-
Quench with ice water and extract with dichloromethane.
Challenges in Selective Methylation
Competing O- and N-methylation necessitates careful reagent selection. Silver oxide (Ag₂O) as a base suppresses N-methylation, improving O-selectivity to 94%.
Alternative Routes via Pteridine Ring Construction
From Pyrimidine-4,5-Diamines
Condensation of pyrimidine-4,5-diamine with α-ketoesters constructs the pteridinone ring. For example, reaction with methyl pyruvate forms the 2-oxo group, while methoxy and methyl groups are pre-installed in the pyrimidine precursor.
Table 1: Comparison of Ring-Closure Methods
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 4-Amino-5-methoxypyrimidine | Methyl pyruvate | 70°C, HCl/EtOH | 65 |
| 4,5-Diamino-6-methylpyrimidine | Glyoxylic acid | 100°C, H₂SO₄ | 58 |
Industrial-Scale Synthesis Considerations
Cost-Effective Raw Materials
Waste Management
-
By-Products: Ammonia and hydrochloric acid are neutralized to ammonium chloride for safe disposal.
-
Solvent Recovery: Ethanol is distilled and reused, reducing environmental impact.
Analytical Characterization
Spectroscopic Data
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